molecular formula C16H20ClN5O2S B11498040 N-(3-chlorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11498040
M. Wt: 381.9 g/mol
InChI Key: PVPQJGYELNBXDM-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the morpholinylmethyl group. The final steps involve the attachment of the chlorophenyl group and the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and yield of the desired products.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted chlorophenyl derivatives

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving microbial infections or cancer.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE
  • N-(3-CHLOROPHENYL)-4-(4-MORPHOLINYLMETHYL)BENZAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its triazolylsulfanyl group, which imparts unique chemical reactivity and biological activity. This differentiates it from similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C16H20ClN5O2S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H20ClN5O2S/c1-21-14(10-22-5-7-24-8-6-22)19-20-16(21)25-11-15(23)18-13-4-2-3-12(17)9-13/h2-4,9H,5-8,10-11H2,1H3,(H,18,23)

InChI Key

PVPQJGYELNBXDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CN3CCOCC3

Origin of Product

United States

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